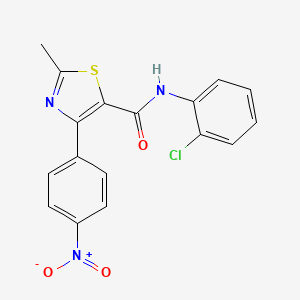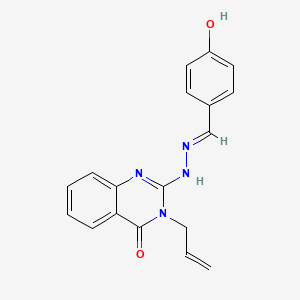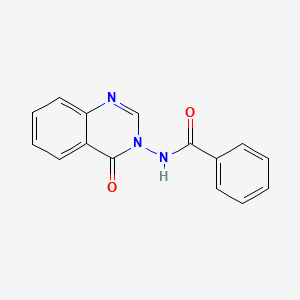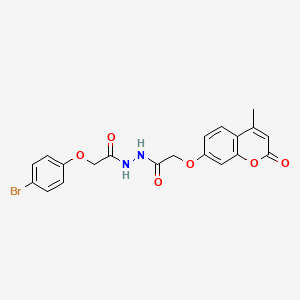
N-(2-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiazole ring, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Formation of N-substituted derivatives.
Reduction: Formation of N-(2-chlorophenyl)-2-methyl-4-(4-aminophenyl)-1,3-thiazole-5-carboxamide.
Oxidation: Formation of N-(2-chlorophenyl)-2-carboxy-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of bacterial infections and cancer.
Industry: Used in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine
- N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
Uniqueness
N-(2-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the thiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C17H12ClN3O3S |
|---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-methyl-4-(4-nitrophenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H12ClN3O3S/c1-10-19-15(11-6-8-12(9-7-11)21(23)24)16(25-10)17(22)20-14-5-3-2-4-13(14)18/h2-9H,1H3,(H,20,22) |
InChI Key |
VBHREXIPLSUMBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(2,2,2-trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate](/img/structure/B11700731.png)
![N-[(4-bromophenyl)carbamothioyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B11700733.png)
![1-Ethyltricyclo[2.2.1.0~2,6~]heptan-3-amine](/img/structure/B11700738.png)

![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-nitrobenzamide](/img/structure/B11700752.png)

![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-iodobenzamide](/img/structure/B11700763.png)
![(5E)-2-anilino-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11700768.png)
![N-[4-[(4-nitrophenyl)methylideneamino]phenyl]acetamide](/img/structure/B11700775.png)
![N-[(2Z)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11700782.png)

![N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B11700803.png)
![(4Z)-2-(2-fluorophenyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11700814.png)
![(4E)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11700822.png)
